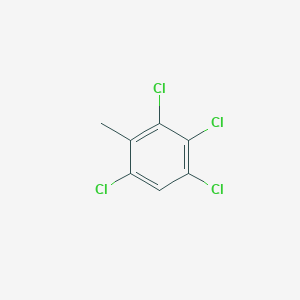

1,2,3,5-Tetrachloro-4-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,5-Tetrachloro-4-methylbenzene is a chlorinated aromatic compound with the molecular formula C7H4Cl4. It is a derivative of toluene, where four hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrachloro-4-methylbenzene can be synthesized through the chlorination of toluene. The process involves the substitution of hydrogen atoms in the toluene molecule with chlorine atoms. This reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out under controlled conditions to ensure selective chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as gas chromatography-mass spectrometry for separation and purification .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,5-Tetrachloro-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated benzoic acids.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often employed.

Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.

Major Products

Oxidation: Chlorinated benzoic acids.

Reduction: Less chlorinated toluene derivatives.

Substitution: Various substituted chlorinated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

1,2,3,5-Tetrachloro-4-methylbenzene has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments.

Biology: Studied for its potential effects on biological systems and its role in environmental chemistry.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Wirkmechanismus

The mechanism of action of 1,2,3,5-Tetrachloro-4-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:

- Formation of a sigma complex (arenium ion) where the electrophile forms a sigma bond with the aromatic ring.

- Deprotonation of the sigma complex to restore aromaticity, resulting in the substituted product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2,3,4-Tetrachloro-5-methylbenzene

- 2,3,4,6-Tetrachlorotoluene

- 1,2,4,5-Tetrachlorobenzene

Uniqueness

1,2,3,5-Tetrachloro-4-methylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other tetrachlorinated toluenes, it exhibits distinct behavior in electrophilic aromatic substitution reactions and has unique applications in various fields .

Biologische Aktivität

1,2,3,5-Tetrachloro-4-methylbenzene, also known as 1,2,3,5-tetrachlorotoluene , is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental implications. This article delves into its biological effects, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₃Cl₄

- Molecular Weight : 221.9 g/mol

- IUPAC Name : this compound

The presence of multiple chlorine atoms significantly influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that chlorinated aromatic compounds exhibit various antimicrobial activities. For instance:

- Antibacterial Activity : Studies have shown that this compound can inhibit the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for certain bacteria are noteworthy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest a moderate antibacterial effect that may be utilized in developing antimicrobial agents.

Cytotoxicity and Genotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. The compound has demonstrated significant cytotoxicity at higher concentrations:

- Cell Line Tested : Human liver carcinoma cells (HepG2)

- CC₅₀ Value : Approximately 50 µM

Genotoxicity assays indicate that exposure to this compound can lead to DNA damage in cultured cells. This raises concerns regarding its potential carcinogenic effects.

Toxicological Profile

The toxicological profile of this compound reveals several health risks associated with exposure:

- Acute Toxicity : Inhalation or dermal exposure can lead to respiratory distress and skin irritation.

- Chronic Effects : Long-term exposure is linked to liver and kidney damage.

A comprehensive review of toxicological data indicates that the compound may affect the immune system and endocrine functions.

Environmental Impact

A study conducted in contaminated sites revealed elevated levels of this compound in soil and groundwater. Its persistence in the environment poses risks to both human health and ecological systems.

Clinical Observations

Clinical case reports have documented instances of respiratory issues among workers exposed to high concentrations of chlorinated compounds including this compound. Symptoms included chronic cough and reduced lung function.

Eigenschaften

IUPAC Name |

1,2,3,5-tetrachloro-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURGNCIPRITNBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50870790 |

Source

|

| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-40-1 |

Source

|

| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.